3-(4-Fluorophenyl)-1,8-naphthyridin-2-amine
CAS No.: 60467-61-0
Cat. No.: VC15937923
Molecular Formula: C14H10FN3
Molecular Weight: 239.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60467-61-0 |
|---|---|
| Molecular Formula | C14H10FN3 |
| Molecular Weight | 239.25 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-1,8-naphthyridin-2-amine |
| Standard InChI | InChI=1S/C14H10FN3/c15-11-5-3-9(4-6-11)12-8-10-2-1-7-17-14(10)18-13(12)16/h1-8H,(H2,16,17,18) |
| Standard InChI Key | WGXCREQHMATVPJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CC(=C(N=C2N=C1)N)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(4-Fluorophenyl)-1,8-naphthyridin-2-amine (CHFN) features a bicyclic 1,8-naphthyridine core with a 4-fluorophenyl group at the 3-position and an amine at the 2-position. The naphthyridine scaffold consists of two fused pyridine rings, creating a planar structure conducive to π-π stacking interactions with biological targets . The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially improving bioavailability and target binding through hydrophobic and dipole interactions .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 239.25 g/mol |
| Melting Point | 210–215°C (estimated) |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | 2.8 (predicted) |
The estimated melting point and solubility are derived from analogs such as 1-(4-fluorobenzyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one, while the LogP value was calculated using fragment-based methods.
Spectroscopic Characterization
While experimental data for this compound are unavailable, typical characterization methods for 1,8-naphthyridines include:
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Nuclear Magnetic Resonance (NMR): The H NMR spectrum would exhibit distinct signals for aromatic protons (δ 7.5–8.5 ppm), the amine group (δ 5.0–6.0 ppm, if protonated), and the fluorophenyl moiety (δ 7.0–7.4 ppm) .
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Mass Spectrometry (MS): A molecular ion peak at m/z 239.25 [M+H] is expected, with fragmentation patterns reflecting cleavage of the fluorophenyl and amine groups .
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Infrared (IR) Spectroscopy: Stretching vibrations for C-F (1100–1000 cm), C=N (1600–1500 cm), and N-H (3400–3300 cm) would dominate .
Synthetic Methodologies
Established Routes for Naphthyridine Derivatives
The synthesis of 1,8-naphthyridines commonly involves cyclocondensation reactions. For example, 1,8-naphthyridin-2-amine derivatives are synthesized via acid-catalyzed reactions between 2,6-diaminopyridine (DAP) and 1,1,3,3-tetramethoxypropane . Adapting this method, 3-(4-fluorophenyl)-1,8-naphthyridin-2-amine could be synthesized by introducing a fluorophenyl group during the cyclization step.
Proposed Synthetic Pathway:
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Starting Materials:
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2,6-Diaminopyridine (DAP)
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4-Fluorobenzaldehyde (for fluorophenyl introduction)
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1,1,3,3-Tetramethoxypropane
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Reaction Conditions:
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Mechanism:
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Acid-mediated cyclocondensation forms the naphthyridine core.
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Schiff base formation between DAP and 4-fluorobenzaldehyde introduces the fluorophenyl group.
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Table 2: Comparison of Synthetic Methods for Naphthyridine Analogs
| Method | Yield (%) | Purity (%) | Key Advantage | Source |
|---|---|---|---|---|
| DAP + Tetramethoxypropane | 70–72 | 96 | One-step, moderate conditions | Patent |
| Microwave-assisted hydrazine | 65 | 90 | Rapid reaction times |
Biological Activities and Mechanisms
Hypothesized Pharmacological Effects
The 1,8-naphthyridine scaffold is renowned for its broad-spectrum bioactivity. Derivatives exhibit:
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Antimicrobial Activity: Disruption of bacterial DNA gyrase and topoisomerase IV .
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Anticancer Effects: Inhibition of kinase signaling pathways (e.g., EGFR, VEGFR) .
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Anti-inflammatory Action: Suppression of COX-2 and TNF-α production .
The 4-fluorophenyl group may enhance membrane permeability and target affinity, as seen in fluorinated kinase inhibitors .
Comparative Analysis with Structural Analogs
Compound 6-(2-chloro-4-fluorophenyl)-9-phenyl- triazolo[4,3-a] naphthyridine (from ) shares structural similarities, demonstrating:
These data suggest that 3-(4-fluorophenyl)-1,8-naphthyridin-2-amine could exhibit comparable activity, though empirical validation is required.
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